molecular formula C9H6BrNS B092122 4-Bromo-3-phenylisothiazole CAS No. 16187-94-3

4-Bromo-3-phenylisothiazole

Cat. No. B092122
CAS RN: 16187-94-3
M. Wt: 240.12 g/mol
InChI Key: CAKMTNUERSGKHB-UHFFFAOYSA-N
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Description

4-Bromo-3-phenylisothiazole is a chemical compound with the molecular formula C9H6BrNS . It has a molecular weight of 240.12 .


Synthesis Analysis

The synthesis of 4-Bromo-3-phenylisothiazole involves a regiocontrolled preparation of triarylisothiazoles. 3-Halo-5-phenylisothiazole-4-carbonitriles are converted into the corresponding 4-bromo derivatives via a Hunsdiecker strategy . The 4-iodo analogues are prepared via a Hoffmann and Sandmeyer strategy .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-phenylisothiazole is represented by the InChI key: CAKMTNUERSGKHB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Regioselective Suzuki, Stille, and Negishi reactions occur at C-4 with both the 4-bromo- and 4-iodoisothiazoles . The 4-bromo-3-iodo-5-phenylisothiazole gives the regiospecific palladium catalysed Ullmann-type reaction product .

Scientific Research Applications

  • 4-Bromo-3-phenylisothiazole and its derivatives show a range of fragmentation patterns in mass spectra, influenced by the nature of substituents at the 4-position, including migrations of bromo and cyano groups to phenyl-containing fragment ions (Naito, 1968).

  • These compounds are used in the preparation of various carboxylic acids and their derivatives, which have potential applications in different fields of organic and pharmaceutical chemistry (Naito et al., 1968).

  • In the context of C-C coupling chemistry, 4-bromo derivatives of isothiazoles have been synthesized and used for regiocontrolled preparation of triarylisothiazoles, demonstrating their utility in organic synthesis (Christoforou & Koutentis, 2007).

  • 4-Bromo-3-phenylisothiazole derivatives can be converted into pyrazoles using hydrazine, a reaction that has been investigated for its potential applications in organic synthesis and pharmaceuticals (Ioannidou & Koutentis, 2009).

  • A study on the structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities has been conducted, highlighting their potential in the development of new antiviral drugs (Romani et al., 2015).

  • The compounds have been investigated for their antimicrobial properties, with some derivatives showing potential as novel inhibitors of HIV replication (Cutrì et al., 2004).

Future Directions

The future directions for the study of 4-Bromo-3-phenylisothiazole could involve further exploration of its biological activity and potential applications in various industries. Additionally, more research could be conducted on its synthesis and chemical reactions .

properties

IUPAC Name

4-bromo-3-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKMTNUERSGKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347043
Record name 4-Bromo-3-phenylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-phenylisothiazole

CAS RN

16187-94-3
Record name 4-Bromo-3-phenylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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